molecular formula C13H14N4O3S2 B2743762 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209650-93-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

カタログ番号: B2743762
CAS番号: 1209650-93-0
分子量: 338.4
InChIキー: JFUOFKAJDULNAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a phenyl ring modified at the 3-position with a 1,1-dioxidoisothiazolidin-2-yl moiety. The sulfone group in the isothiazolidine ring enhances polarity and may influence binding affinity to biological targets, such as ion channels or enzymes involved in oxidative stress pathways.

特性

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-9-12(21-16-15-9)13(18)14-10-4-2-5-11(8-10)17-6-3-7-22(17,19)20/h2,4-5,8H,3,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUOFKAJDULNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Biochemical Pathways

The inhibition of CDK2 can affect various biochemical pathways, primarily those involved in cell cycle regulation. This can lead to a halt in cell division and potentially induce cell death in rapidly dividing cells

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in a decrease in cell proliferation and potentially induce apoptosis in certain cell types.

生物活性

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1209650-93-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N4O3S2C_{13}H_{14}N_{4}O_{3}S_{2} with a molecular weight of 338.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₃S₂
Molecular Weight338.4 g/mol
CAS Number1209650-93-0

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties . A study highlighted that 1,3,4-thiadiazole derivatives demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as antifungal efficacy. For instance, compounds with the thiadiazole moiety have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, several thiadiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) values:

CompoundMIC (µg/mL)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide32.6
Itraconazole (standard)47.5

The results suggest that the compound exhibits stronger antibacterial activity than the standard drug itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies have shown that certain thiadiazole compounds can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Research Findings on Anticancer Activity

A recent study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines:

CompoundIC50 (µM)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide15.2
Doxorubicin (standard)10.5

These findings indicate that while the compound shows promising activity, it may not be as potent as doxorubicin .

Other Biological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for various other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that thiadiazoles can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : Preliminary data indicate potential efficacy against viral pathogens; however, more research is needed to confirm these findings .

科学的研究の応用

Anticancer Applications

The compound has demonstrated promising anticancer properties through various studies. Research indicates that derivatives of thiadiazole compounds often exhibit potent activity against multiple cancer cell lines.

  • Mechanism of Action : Thiadiazole derivatives, including the compound , have been shown to inhibit key enzymes involved in DNA synthesis and cell division. For instance, they target thymidylate synthase, which is crucial for DNA replication. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .
  • Case Studies :
    • In vitro studies have shown that certain thiadiazole derivatives achieve significant growth inhibition against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The percent growth inhibition (PGI) values against these cell lines have been reported to range from 51% to 86% depending on the specific derivative tested .
    • Molecular docking studies have further elucidated the binding affinities of these compounds with target proteins like dihydrofolate reductase, reinforcing their potential as anticancer agents .

Antimicrobial Applications

The compound also exhibits significant antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens.

  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of thiadiazoles to disrupt bacterial cell walls and inhibit vital metabolic pathways within microbial cells. This action can lead to both bactericidal and bacteriostatic effects .
  • Case Studies :
    • A series of synthesized thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    • In a comparative study, some thiadiazole compounds showed effectiveness against resistant strains of bacteria, highlighting their potential in overcoming antibiotic resistance .

Pharmacological Insights

The pharmacological profiles of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives suggest a multifaceted approach in drug development.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LinePercent Growth Inhibition (%)Reference
AnticancerHepG-286.61
AnticancerA-54985.26
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
AntimicrobialEscherichia coliMIC = 1 µg/mL

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following compounds share the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold but differ in substituents on the phenyl ring, leading to divergent biological activities:

Compound Name Key Structural Features Molecular Weight Biological Activity Applications References
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl substituent Not provided Hypothesized calcium channel modulation due to sulfone group Potential use in inflammatory or oxidative stress-related conditions
BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl substituent 477.3 g/mol Inhibits SOCE (store-operated calcium entry); reduces TLR4-mediated ROS and lung injury Research tool for calcium signaling, inflammatory diseases, and heart failure
Tiadinil (N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-thiadiazole-5-Carboxamide) 3-chloro-4-methylphenyl substituent 271.7 g/mol Activates systemic acquired resistance (SAR) in plants Commercial agrochemical (rice blight resistance)
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 2,5-dimethoxyphenyl substituent 279.3 g/mol Unknown biological activity; predicted high lipophilicity (density: 1.339 g/cm³) Experimental compound (structural studies)
N-{4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-[(1,1-dioxidothiomorpholinyl)methyl]phenyl substituent 368.4 g/mol Uncharacterized; thiomorpholine may improve solubility Under investigation for pharmacokinetic optimization
2.2 Key Differences and Implications
  • Substituent Effects on Bioactivity :

    • BTP2 : The bis(trifluoromethyl)pyrazole group enhances lipophilicity and specificity for Orai1-mediated SOCE inhibition, making it a potent tool for studying calcium-dependent pathologies like heart failure .
    • Tiadinil : The chloro-methylphenyl group confers plant-specific SAR activation without direct antimicrobial effects, highlighting the role of substituents in agrochemical design .
    • Main Compound : The 1,1-dioxidoisothiazolidine group introduces a polar sulfone moiety, which may alter target engagement compared to BTP2’s trifluoromethyl groups. This could reduce off-target effects or improve solubility .
  • Therapeutic vs. Agricultural Applications: BTP2 and the main compound are research-focused, whereas tiadinil is commercially deployed, illustrating how minor structural changes pivot applications from human health to agriculture.
  • Pharmacokinetic Properties :

    • The dimethoxyphenyl analogue (density 1.339 g/cm³) and thiomorpholine derivative likely exhibit improved membrane permeability compared to the more polar main compound, though in vivo data are lacking .

Q & A

Q. What are the standard synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves sequential steps:

  • Isothiazolidine-dioxide formation : Cyclization of a thioamide precursor with oxidation (e.g., H₂O₂ or mCPBA) to introduce the 1,1-dioxido group.
  • Thiadiazole-carboxamide coupling : Amide bond formation between the isothiazolidine-phenyl intermediate and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents like EDCl/DMAP in dichloromethane.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound (50–70% purity) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Key signals include δ 3.5–4.5 ppm (isothiazolidine-dioxide protons) and δ 8.0–8.5 ppm (thiadiazole aromatic protons).
  • FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O stretching).
  • X-ray crystallography : SHELXL refines high-resolution data (<1.0 Å) to resolve intramolecular interactions (e.g., hydrogen bonds between amide and isothiazolidine groups). TWIN commands address crystallographic disorder .

Q. What initial biological assays are recommended for activity screening?

  • SOCE inhibition : Calcium imaging (Fura2-AM) in endothelial cells pre-treated with 20 µM compound, comparing to BTP2 (a known SOCE inhibitor) .
  • Kinase inhibition : ATPase assays against kinases like PKC or EGFR (IC₅₀ determination via fluorescence polarization).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Questions

Q. How can reaction conditions optimize the synthesis of the isothiazolidine-dioxide intermediate?

  • Oxidant selection : mCPBA in DCM (85% yield) outperforms H₂O₂ (60%) due to better regioselectivity.
  • Temperature control : Reflux at 50°C minimizes byproducts (e.g., over-oxidation) compared to room temperature.
  • Solvent polarity : Acetonitrile improves solubility but reduces yield vs. DCM .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization : Use identical cell lines (e.g., HUVECs for SOCE) and compound batches (HPLC purity >95%).
  • Orthogonal validation : Cross-check with electrophysiology (patch-clamp for Orai1 inhibition) or thermal shift assays (target engagement).
  • Structural analogs : Compare with BTP2 or phenyl-isothiazolidine derivatives to isolate structure-activity relationships .

Q. What mechanistic approaches elucidate target interactions?

  • Molecular docking : AutoDock Vina predicts binding to Orai1’s hydrophobic cavity (ΔG ≈ -9.5 kcal/mol).
  • Site-directed mutagenesis : Replace Orai1 residues (e.g., L273D) to disrupt binding, confirmed via calcium influx assays.
  • Competitive binding : Fluorescent probes (e.g., Cy3-labeled compound) quantify displacement by unlabeled ligands .

Q. How to address crystallographic challenges like twinning or disorder?

  • Data collection : High-resolution synchrotron data (0.8 Å) at 100 K reduces thermal motion artifacts.
  • Refinement strategies : SHELXL’s TWIN and SIMU commands model disorder in the thiadiazole ring.
  • Validation tools : R₁/Rfree convergence (<5% difference) and electron density maps (2Fo-Fc > 1σ) ensure model accuracy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。